N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-2-20-9-10-24-16-8-5-13(11-15(16)17(20)21)19-25(22,23)14-6-3-12(18)4-7-14/h3-8,11,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDHFPABONOBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound exhibits a combination of oxazepine and sulfonamide functionalities, which are known to impart various biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 404.5 g/mol. The compound features an ethyl substituent and a sulfonamide group attached to a tetrahydrobenzo-fused oxazepine core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 922553-64-8 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structures can exhibit various biological activities including:
- Anticancer Activity : Studies suggest that derivatives of the oxazepine structure can induce differentiation in acute myeloid leukemia cells. This is attributed to their ability to modulate signaling pathways involved in cell growth and differentiation.
- Immunomodulatory Effects : The compound has been shown to upregulate CD11b expression in certain cell lines, indicating potential applications in immunotherapy. This suggests that it may enhance immune responses against tumors.
- Kinase Inhibition : The presence of specific functional groups may confer kinase inhibitory properties. Kinase inhibitors are crucial in cancer therapy as they can interfere with signaling pathways that promote tumor growth.
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
-
Study on Acute Myeloid Leukemia :
- Objective : To evaluate the differentiation-inducing potential of oxazepine derivatives.
- Findings : Compounds similar to N-(4-ethyl...) were found to significantly increase differentiation markers in leukemia cell lines.
- : Suggests potential for development as a therapeutic agent for leukemia.
-
Immunomodulation Research :
- Objective : Investigate the effects on immune cell activation.
- Findings : Notable upregulation of CD11b was observed in treated cell lines.
- : Indicates potential utility in enhancing immune responses.
Q & A
Q. Methodological validation :
- Stage-wise NMR analysis (¹H, ¹³C, 2D-COSY) confirms intermediate structures .
- Mass spectrometry (ESI-TOF) verifies molecular ion peaks and isotopic patterns .
Advanced: How can process simulation and control strategies optimize scalability for industrial-grade synthesis?
Answer:
Advanced engineering methodologies enhance reproducibility and yield:
- Continuous flow chemistry : Reduces batch variability by maintaining precise temperature/pressure gradients (e.g., microreactors with residence time <10 min) .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy detects reaction completion and impurity thresholds .
- Computational fluid dynamics (CFD) : Simulates mixing efficiency in large-scale reactors to avoid hot spots .
Case Study : A scaled-up synthesis (10 mmol to 1 mol) achieved 85% yield using flow chemistry (THF solvent, 50°C) with PAT-guided endpoint detection .
Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?
Answer:
A multi-technique approach ensures accuracy:
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Assigns proton/carbon environments; detects stereochemistry | DMSO-d₆ solvent, 400–600 MHz |
| HPLC-PDA | Quantifies purity (>95%) and identifies polar impurities | C18 column, acetonitrile/water (70:30) |
| HRMS (ESI-TOF) | Confirms molecular formula (e.g., [M+H]⁺ at m/z 403.1234) | Resolution <5 ppm |
| FTIR | Validates functional groups (e.g., sulfonamide S=O at 1150–1350 cm⁻¹) | KBr pellet, 400–4000 cm⁻¹ |
Advanced: What strategies resolve contradictory data in spectroscopic analysis of functional groups?
Answer:
Contradictions (e.g., ambiguous NOE signals or overlapping FTIR peaks) require:
- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) .
- Variable-temperature NMR : Resolves dynamic rotational barriers in sulfonamide groups (e.g., coalescence at 300 K) .
- Synchrotron XRD : Resolves crystal packing ambiguities affecting spectral interpretations .
Example : A disputed carbonyl signal (C=O at 168 ppm in ¹³C NMR) was resolved via XRD, confirming intramolecular H-bonding distortion .
Basic: What are the primary degradation pathways under varying solvent conditions?
Answer:
Degradation studies reveal solvent-dependent stability:
- Aqueous media (pH 7.4) : Hydrolysis of the oxazepinone lactam ring dominates, forming carboxylic acid derivatives (t₁/₂ = 24 h at 37°C) .
- Polar aprotic solvents (DMF) : Thermal decomposition (>80°C) generates sulfonic acid byproducts via retro-Mannich reactions .
- Mitigation : Lyophilization (for aqueous stability) or storage under argon (for thermal sensitivity) .
Advanced: How do molecular docking studies inform derivative design for enhanced target specificity?
Answer:
Computational workflows prioritize derivatives with optimized binding:
Target selection : GABAA receptors (for neuroactive analogs) or COX-2 (anti-inflammatory) .
Docking protocols : AutoDock Vina (grid size 25 ų, exhaustiveness=32) screens derivatives for binding affinity .
MD simulations (NAMD) : Assess stability of ligand-receptor complexes (50 ns trajectories, RMSD <2 Å) .
Table : Key interactions of the parent compound with COX-2 (PDB: 5KIR):
| Residue | Interaction Type | Energy (kcal/mol) |
|---|---|---|
| Arg120 | H-bond (sulfonamide) | -4.2 |
| Tyr355 | π-π stacking (benzoxazepine) | -3.8 |
Derivatives with fluorophenyl substitutions showed 30% higher binding free energy .
Basic: What protocols assess purity in preclinical formulations?
Answer:
Standardized workflows include:
- HPLC-ELSD : Detects non-UV-active impurities (e.g., inorganic salts) .
- Elemental analysis (CHNS) : Verifies stoichiometry (theoretical C: 58.2%, H: 4.8%, N: 6.9%) .
- Karl Fischer titration : Quantifies residual moisture (<0.5% w/w) .
Advanced: How can powder technology improve formulation stability?
Answer:
Applying RDF2050107 (powder/particle technology) principles:
- Spray drying : Produces amorphous solid dispersions (20–50 µm particles) with enhanced dissolution (e.g., 2.5× bioavailability in rat models) .
- Micronization (jet milling) : Reduces particle size to <10 µm, improving tablet compaction .
- Stability testing : Accelerated aging (40°C/75% RH for 6 months) confirms no polymorphic transitions (via PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
